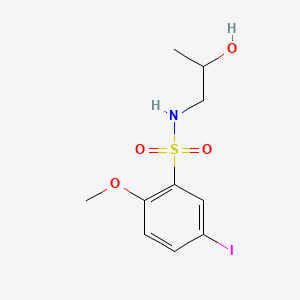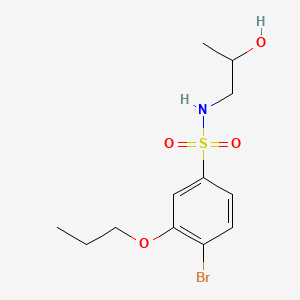![molecular formula C13H9Cl2NO2 B604332 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide CAS No. 1000538-47-5](/img/structure/B604332.png)
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide, also known as 2E-3-5-DCF, is a chemical compound with potential applications in scientific research. It is a member of the class of compounds known as furanones and has a molecular weight of 286.03 g/mol. 2E-3-5-DCF is an important tool for studying a variety of biological processes and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been used in a variety of scientific research applications. It has been found to be effective in the study of the effects of oxidative stress on cell viability, apoptosis, and inflammation. It has also been used to study the effects of inflammation on the expression of certain genes and proteins. Additionally, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been used in the study of the effects of certain drugs on the expression of certain genes and proteins.
Mecanismo De Acción
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It does this by binding to the active site of the enzyme and preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes. This inhibition of these mediators can lead to a decrease in inflammation. Additionally, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been found to inhibit the production of nitric oxide, which can lead to a decrease in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified by recrystallization. Additionally, it is a relatively stable compound and does not degrade easily. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and is not always readily available. Additionally, it has been found to have a relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide in scientific research. It could be used to study the effects of oxidative stress on other biological processes, such as cell proliferation and differentiation. Additionally, it could be used to study the effects of inflammation on other cellular pathways. It could also be used to study the effects of certain drugs on other biological processes, such as gene expression and protein production. Finally, it could be used to study the effects of certain environmental factors, such as ultraviolet light, on biological processes.
Métodos De Síntesis
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide can be synthesized through a three-step process. The first step involves the reaction of 2,4-dichlorophenylacetic acid with sodium hydroxide in an aqueous solution to form 2,4-dichlorophenylacetic acid sodium salt. This reaction is followed by the reaction of 2,4-dichlorophenylacetic acid sodium salt with furan-2-ylmethanol in the presence of a base such as sodium hydroxide. This reaction yields (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide. The final step is the purification of the product by recrystallization.
Propiedades
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H2,16,17)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVBJCORTAIBRT-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604255.png)
![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)
![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)

![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)
![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)


![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)
